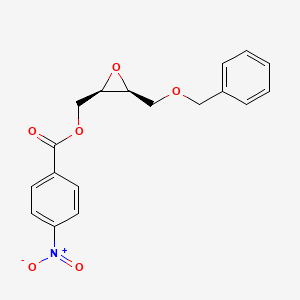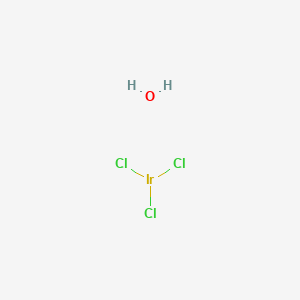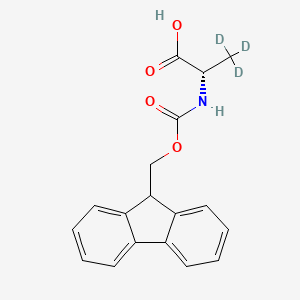
Fmoc-ala-oh (3,3,3-d3)
Vue d'ensemble
Description
Fmoc-ala-oh (3,3,3-d3) is an Fmoc protected alanine derivative . Alanine is one of the simplest amino acids with a methyl group as the side chain . This compound is potentially useful for proteomics studies and solid phase peptide synthesis techniques .
Synthesis Analysis
The synthesis of Fmoc-ala-oh (3,3,3-d3) involves a solution of the Fmoc-OX derivatives in acetone being added dropwise to a stirred solution of Alanine and NaHCO3 in water . After stirring overnight, the reaction mixture is concentrated under reduced pressure and then extracted with CH2Cl2 to remove the unreacted Fmoc-OX derivatives .Molecular Structure Analysis
The molecular formula of Fmoc-ala-oh (3,3,3-d3) is C18H14D3NO4 . The average mass is 314.350 Da and the monoisotopic mass is 314.134583 Da .Chemical Reactions Analysis
The reaction mixture of Fmoc-ala-oh (3,3,3-d3) is cooled and acidified with 10% HCl to give a white solid . This solid is then filtered and washed with water several times, and dried to give a white solid .Physical And Chemical Properties Analysis
Fmoc-ala-oh (3,3,3-d3) has a density of 1.3±0.1 g/cm3 . The boiling point is 544.1±33.0 °C at 760 mmHg . The vapour pressure is 0.0±1.5 mmHg at 25°C . The enthalpy of vaporization is 86.6±3.0 kJ/mol . The flash point is 282.9±25.4 °C .Applications De Recherche Scientifique
Fmoc-ala-oh (3,3,3-d3): A Comprehensive Analysis of Scientific Research Applications
Triazolopeptides and Azapeptides Synthesis: Fmoc-ala-oh (3,3,3-d3) serves as a building block in the preparation of triazolopeptides and azapeptides. These peptides have unique structures that are studied for their potential biological activity and therapeutic applications .
Bis-cationic Porphyrin Peptides Synthesis: Utilizing standard Fmoc solid-phase synthesis, Fmoc-ala-oh (3,3,3-d3) is used in the synthesis of bis-cationic porphyrin peptides. These peptides are of interest due to their role in photodynamic therapy for cancer treatment .
Transformation of Mannich-adducts: In chemical synthesis, Fmoc-ala-oh (3,3,3-d3) is employed to transform Mannich-adducts into α-halogenated amides without undergoing aziridination. This process is significant in the development of pharmaceuticals .
Proteomics Studies: As an Fmoc protected alanine derivative, this compound is potentially useful for proteomics studies which involve the large-scale study of proteins, particularly their structures and functions .
Solid Phase Peptide Synthesis Techniques: The compound’s role in solid phase peptide synthesis techniques is crucial as it allows for the systematic construction of peptides which can be used in drug development and other biological applications .
Peptide Chain Flexibility: When incorporated into a polypeptide chain, the small side chain of alanine confers a high degree of flexibility, which is essential for the structural and functional properties of proteins .
Mécanisme D'action
Target of Action
Fmoc-Ala-OH (3,3,3-d3) is a deuterated derivative of Fmoc-Ala-OH . It is primarily used as a building block in the synthesis of peptides . The primary targets of this compound are the amino groups of the N-terminal amino acid in peptide chains .
Mode of Action
Fmoc-Ala-OH (3,3,3-d3) functions as a protecting group for the amino group of the N-terminal amino acid, allowing for selective deprotection and subsequent coupling reactions . This temporary masking of the N-terminal amino group prevents unwanted side reactions during the peptide assembly process .
Biochemical Pathways
The compound plays a crucial role in solid-phase peptide synthesis, facilitating the stepwise elongation of peptide chains . It is commonly used in the preparation of triazolopeptides and azapeptides .
Pharmacokinetics
It is known that deuterium substitution can impact the pharmacokinetics of pharmaceuticals
Result of Action
The result of the action of Fmoc-Ala-OH (3,3,3-d3) is the successful synthesis of peptides with the desired sequence . This is achieved through the stepwise addition of amino acids, with Fmoc-Ala-OH (3,3,3-d3) serving as a protecting group for the amino group of the N-terminal amino acid .
Action Environment
The action of Fmoc-Ala-OH (3,3,3-d3) is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficacy and stability of the compound . The compound is typically stored at a temperature of 2-8°C .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-3,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZOFZKSQXPDC-DCLJDFQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583861 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(3,3,3-~2~H_3_)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-ala-oh (3,3,3-d3) | |
CAS RN |
225101-67-7 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(3,3,3-~2~H_3_)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


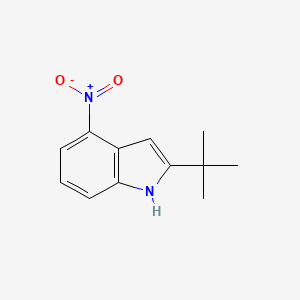
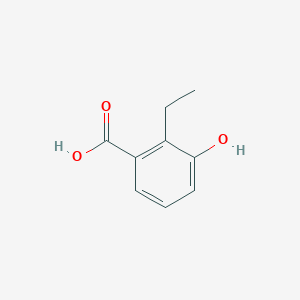

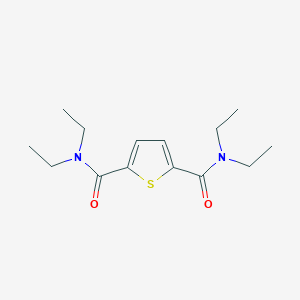
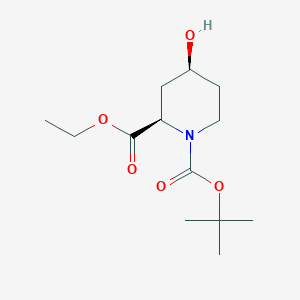


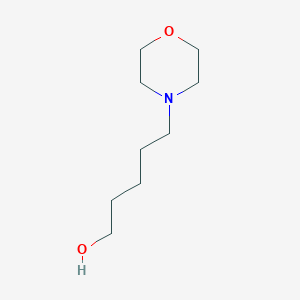
![[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B1316248.png)

